molecular formula C10H15BN2OS B14474362 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine CAS No. 65801-60-7

1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine

Katalognummer: B14474362
CAS-Nummer: 65801-60-7
Molekulargewicht: 222.12 g/mol
InChI-Schlüssel: CPFLKGPBANQQPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine is an organic compound that contains a unique combination of boron, sulfur, nitrogen, and oxygen atoms within its structure

Vorbereitungsmethoden

The synthesis of 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of boron-containing reagents and thieno-based precursors. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine can be compared with other similar compounds, such as:

    Thieno[2,3-d][1,2,3]diazaborinine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Boron-containing heterocycles: Compounds that contain boron within a heterocyclic structure can have similar reactivity and applications.

    Sulfur-containing heterocycles: These compounds share the presence of sulfur within their structure and may exhibit similar chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Eigenschaften

CAS-Nummer

65801-60-7

Molekularformel

C10H15BN2OS

Molekulargewicht

222.12 g/mol

IUPAC-Name

1-butoxy-2-methylthieno[2,3-d]diazaborinine

InChI

InChI=1S/C10H15BN2OS/c1-3-4-6-14-11-10-9(5-7-15-10)8-12-13(11)2/h5,7-8H,3-4,6H2,1-2H3

InChI-Schlüssel

CPFLKGPBANQQPC-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(C=CS2)C=NN1C)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.